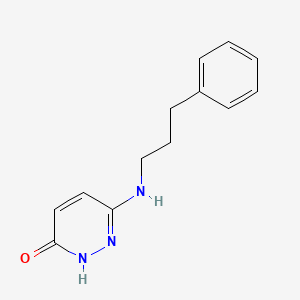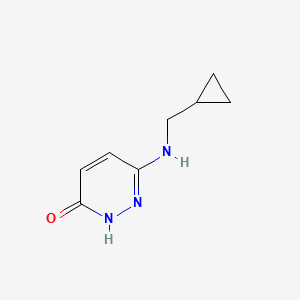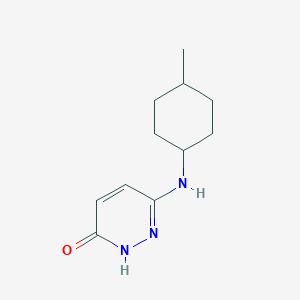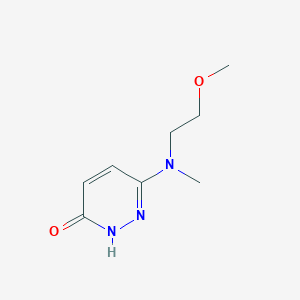
2-Cyclopentyl-4,4,4-trifluorobutan-1-amine
Overview
Description
2-Cyclopentyl-4,4,4-trifluorobutan-1-amine is a chemical compound with the molecular formula C9H16F3N . It is related to 4,4,4-Trifluorobutan-1-amine, which is a compound with the molecular formula C4H8F3N .
Synthesis Analysis
The synthesis of amines like 2-Cyclopentyl-4,4,4-trifluorobutan-1-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the catalytic asymmetric synthesis of cyclopentyl β‐amino esters by [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbene intermediates .Molecular Structure Analysis
The molecular structure of 2-Cyclopentyl-4,4,4-trifluorobutan-1-amine can be represented by the SMILES notation:C1CCC(C1)C(CC(F)(F)F)CN . This notation provides a way to describe the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,4-Trifluorobutan-1-amine, a related compound, include a density of 1.1±0.1 g/cm3, a boiling point of 67.1±40.0 °C at 760 mmHg, and a flash point of 3.6±12.0 °C .Scientific Research Applications
Enantioselective Synthesis
Enantiomerically pure derivatives of similar compounds like 2-amino-4,4,4-trifluorobutanoic acid are highly sought after as bioisosteres of the leucine moiety in drug design. A large-scale preparative method for asymmetric synthesis of these compounds has been developed, employing a recyclable chiral auxiliary to form the corresponding Ni(II) complex, which is then alkylated and disassembled to reclaim the chiral auxiliary and the target compound. This process has been replicated multiple times for consecutive preparation of significant quantities of the target compound (Han et al., 2019).
Catalytic Applications in Amine Production
Amines, such as cyclopentylamine, play a crucial role in the production of pesticides, cosmetics, and medicines. Studies on Ru/Nb2O5 catalysts with different Nb2O5 morphologies for the reductive amination of cyclopentanone under mild conditions have shown promising results. One particular catalyst demonstrated excellent performance and stability, revealing the potential for widespread application in synthesizing various amines. The activity of the catalyst was found to be strongly influenced by the geometric effect, with higher surface area leading to higher catalytic activity (Guo et al., 2019).
Synthesis of Structurally Unique Compounds
Research has also focused on synthesizing structurally unique compounds like trans-2-(Trifluoromethyl)cyclopropylamine, demonstrating an efficient and safe method for multigram synthesis from readily accessible precursors. The key step involved a high-yielding cyclopropane ring formation, illustrating a practical approach for large-scale synthesis (Yarmolchuk et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-cyclopentyl-4,4,4-trifluorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)5-8(6-13)7-3-1-2-4-7/h7-8H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKTZCFPFOJTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-4,4,4-trifluorobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




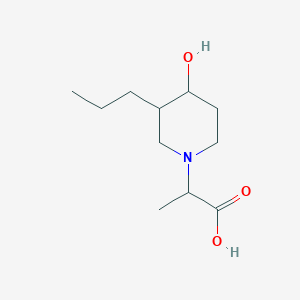
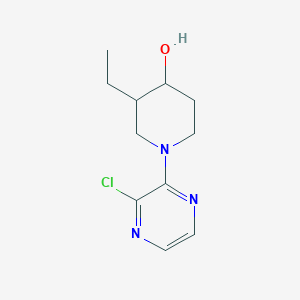
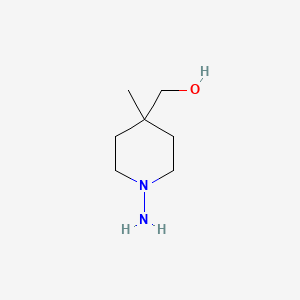

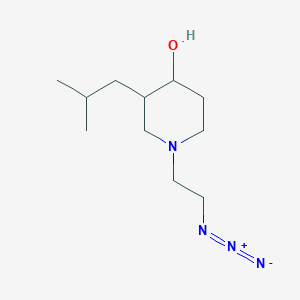
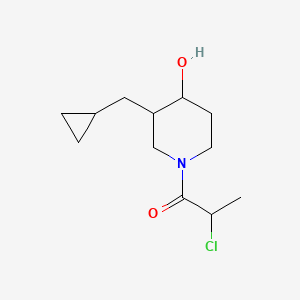
![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)

